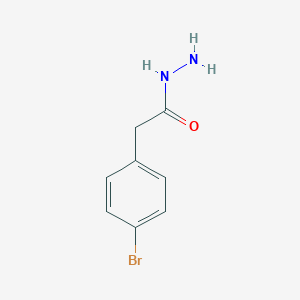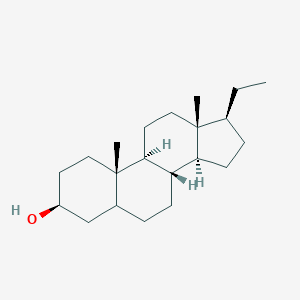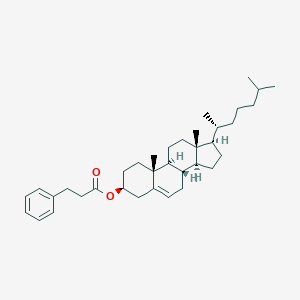
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Description
Cnidiol c belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Cnidiol c is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cnidiol c is primarily located in the cytoplasm. Cnidiol c is a floral and flower tasting compound that can be found in citrus. This makes cnidiol c a potential biomarker for the consumption of this food product.
Linalool oxide pyranoside is a member of oxanes.
Properties
IUPAC Name |
6-ethenyl-2,2,6-trimethyloxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTBAGTXFYWYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(O1)(C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864462 | |
| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; floral aroma | |
| Record name | Linalool oxide pyranoid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
223.00 to 224.00 °C. @ 760.00 mm Hg | |
| Record name | Cnidiol C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Linalool oxide pyranoid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.991-0.996 (20°) | |
| Record name | Linalool oxide pyranoid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14049-11-7 | |
| Record name | Linalool oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14049-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linalool oxide pyranoid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cnidiol C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in the context of plant biology?
A: 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol plays a crucial role as a volatile organic compound in various plant species. Studies indicate its presence in the floral scents of Magnolia sprengeri [] and Symplocos sumuntia []. Importantly, research on the ambrosia beetle, Trypodendron betulae, highlights its function as a crucial component of the female-produced aggregation pheromone [].
Q2: How does 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol function as an aggregation pheromone in Trypodendron betulae?
A: Research suggests that female Trypodendron betulae utilize a blend of (3S,6R)-trans- and (3R,6R)-cis- isomers of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol as their aggregation pheromone []. This pheromone, released in conjunction with host volatiles like ethanol and conophthorin, effectively attracts other beetles to a suitable host tree, facilitating aggregation and ultimately contributing to the reproductive success of the species [].
Q3: Are there any other volatile compounds often found in conjunction with 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol?
A: Yes, several studies have identified other volatile compounds co-occurring with 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. In Magnolia sprengeri, it was found alongside linalool and 1-iodo-2-methylundecane, playing a role in attracting pollinators []. In Symplocos sumuntia, it was detected along with compounds such as β-ionone and eucalyptol, contributing to the overall floral scent profile [].
Q4: How does the presence of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol vary throughout the flowering cycle of a plant?
A: Research on Symplocos sumuntia reveals that the relative content of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol can fluctuate throughout the different flowering stages []. While its relative content was higher in the bud stage, it remained a significant component in the overall volatile profile at the full opening stage [].
Q5: Beyond its role as a pheromone component, has 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol been investigated for other applications?
A: Yes, research has explored the potential of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol as a component in multi-component lures for monitoring and managing pest insects, specifically the codling moth (Cydia pomonella) [, , ].
Q6: How does 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol factor into codling moth management strategies?
A: Studies have demonstrated that incorporating 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol into multi-component lures, along with other volatile compounds and potentially the codling moth sex pheromone, can enhance trap captures [, , ]. This approach shows promise for monitoring codling moth populations and potentially contributing to "female removal" strategies, which aim to disrupt mating and reduce pest pressure [, , ].
Q7: Are there any challenges or limitations associated with using 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in codling moth management?
A: Research indicates that the effectiveness of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in codling moth lures can vary depending on geographical location and the specific blend of compounds used [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)


![(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone](/img/structure/B83972.png)







